molecular formula C11H12ClN3O2 B12922733 Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B12922733
M. Wt: 253.68 g/mol
InChI Key: XTEKTZFYCCPDCR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with appropriate chlorinating and alkylating agents. One common method involves the reaction of imidazo[1,2-b]pyridazine with chlorine and isopropyl groups under controlled conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, alkylation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 6-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-6(2)7-4-9(12)14-15-5-8(11(16)17-3)13-10(7)15/h4-6H,1-3H3

InChI Key

XTEKTZFYCCPDCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl

Origin of Product

United States

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